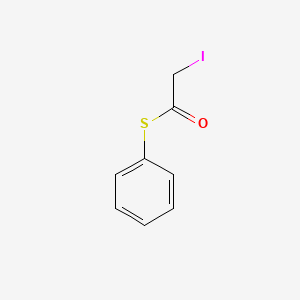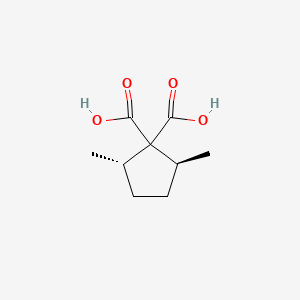
N,N-Dimethyl-N'-phenyl-N'-(trimethylsilyl)sulfuric diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide is a compound that belongs to the class of organosilicon compounds. It features a trimethylsilyl group, which is known for its chemical inertness and large molecular volume
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide typically involves the reaction of N,N-dimethyl-N’-phenylsulfuric diamide with a trimethylsilylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the trimethylsilyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and optimized reaction conditions would be necessary to produce the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide exerts its effects is primarily through its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other organosilicon compounds such as:
- N,N-Dimethyl-N’-phenylsulfuric diamide
- Trimethylsilyl chloride
- N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)acetamide
Uniqueness
N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide is unique due to the presence of both the trimethylsilyl group and the sulfuric diamide moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic applications and research studies .
Propiedades
Número CAS |
71633-55-1 |
|---|---|
Fórmula molecular |
C11H20N2O2SSi |
Peso molecular |
272.44 g/mol |
Nombre IUPAC |
N-(dimethylsulfamoyl)-N-trimethylsilylaniline |
InChI |
InChI=1S/C11H20N2O2SSi/c1-12(2)16(14,15)13(17(3,4)5)11-9-7-6-8-10-11/h6-10H,1-5H3 |
Clave InChI |
ZSXZCBLZFRXPFT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)N(C1=CC=CC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


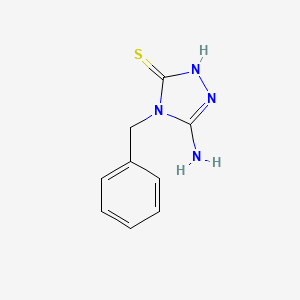
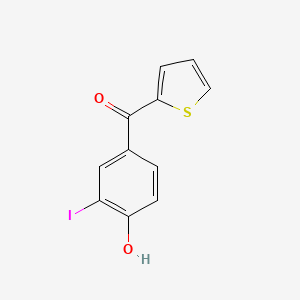
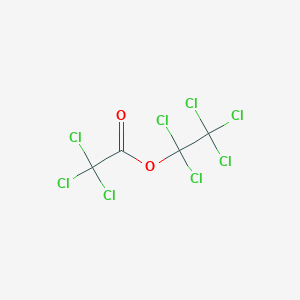
![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)
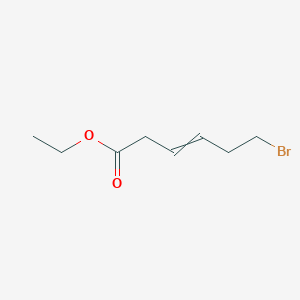
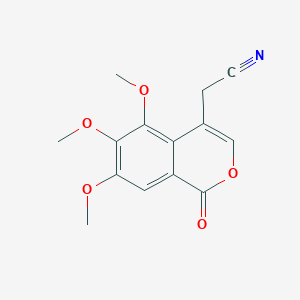
![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)
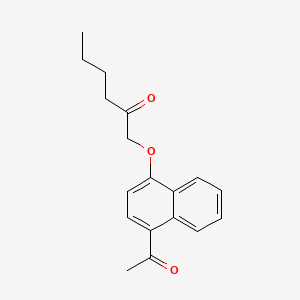
![Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester](/img/structure/B14461457.png)
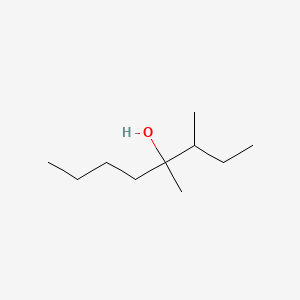

![2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol](/img/structure/B14461494.png)
